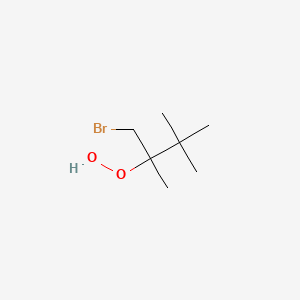
1-Bromo-2,3,3-trimethylbutane-2-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2,3,3-trimethylbutane-2-peroxol is an organic compound characterized by the presence of a bromine atom and a peroxol group attached to a highly branched butane structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3,3-trimethylbutane-2-peroxol typically involves the bromination of 2,3,3-trimethylbutane followed by the introduction of a peroxol group. The reaction conditions often require the use of bromine or a bromine-containing reagent under controlled temperature and pressure to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using specialized reactors to maintain the necessary conditions for high yield and purity
化学反応の分析
Types of Reactions: 1-Bromo-2,3,3-trimethylbutane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can target the bromine atom or the peroxol group, resulting in the formation of reduced derivatives.
Substitution: The bromine atom can be substituted by other nucleophiles, leading to the formation of a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
科学的研究の応用
1-Bromo-2,3,3-trimethylbutane-2-peroxol has several applications in scientific research, including:
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving oxidative stress and redox reactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Bromo-2,3,3-trimethylbutane-2-peroxol involves its ability to participate in redox reactions. The peroxol group can generate reactive oxygen species (ROS), which can interact with various molecular targets, including proteins, lipids, and nucleic acids. These interactions can lead to oxidative modifications, affecting cellular functions and signaling pathways.
類似化合物との比較
1-Bromo-2,2,3-trimethylbutane: Similar in structure but lacks the peroxol group, making it less reactive in oxidation reactions.
tert-Butyl bromide (2-bromo-2-methylpropane): Another brominated compound with a different branching pattern, used as a standard reagent in organic synthesis.
Uniqueness: 1-Bromo-2,3,3-trimethylbutane-2-peroxol is unique due to the presence of both a bromine atom and a peroxol group, which confer distinct reactivity and potential applications in various fields. Its ability to participate in both oxidative and reductive reactions sets it apart from other similar compounds.
特性
CAS番号 |
343927-87-7 |
|---|---|
分子式 |
C7H15BrO2 |
分子量 |
211.10 g/mol |
IUPAC名 |
1-bromo-2-hydroperoxy-2,3,3-trimethylbutane |
InChI |
InChI=1S/C7H15BrO2/c1-6(2,3)7(4,5-8)10-9/h9H,5H2,1-4H3 |
InChIキー |
LPJCVKMGNSWQJQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C)(CBr)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
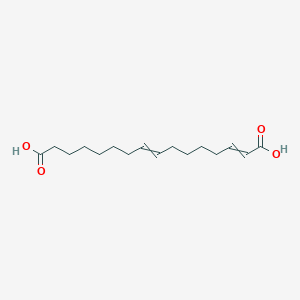
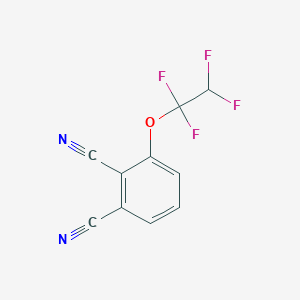
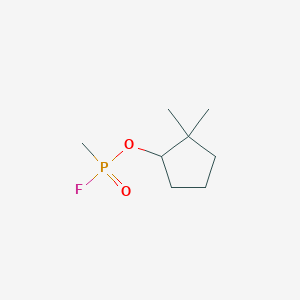
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
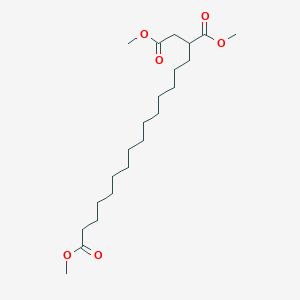


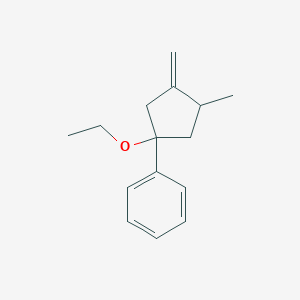
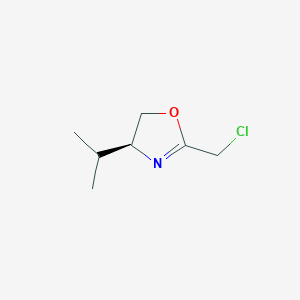

![1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one](/img/structure/B14255440.png)

